
D-glycero-alpha-D-manno-heptose 7-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glycero-D-Mannopyranose-7-Phosphate is a small molecule belonging to the class of organic compounds known as monoalkyl phosphates. These compounds contain a phosphate group linked to exactly one alkyl chain. D-Glycero-D-Mannopyranose-7-Phosphate is involved in the biosynthesis of lipopolysaccharides, which are essential components of the outer membrane of Gram-negative bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Glycero-D-Mannopyranose-7-Phosphate typically involves the isomerization of D-sedoheptulose 7-phosphate. This reaction is catalyzed by the enzyme phosphoheptose isomerase, which converts D-sedoheptulose 7-phosphate into D-Glycero-D-Mannopyranose-7-Phosphate . The reaction conditions often include the presence of specific cofactors and optimal pH and temperature settings to ensure the enzyme’s activity.
Industrial Production Methods: Industrial production of D-Glycero-D-Mannopyranose-7-Phosphate may involve biotechnological approaches, such as the use of genetically engineered microorganisms that overexpress the phosphoheptose isomerase enzyme. These microorganisms can be cultured in bioreactors under controlled conditions to produce the compound in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions: D-Glycero-D-Mannopyranose-7-Phosphate undergoes various chemical reactions, including isomerization, phosphorylation, and hydrolysis. The isomerization reaction is catalyzed by phosphoheptose isomerase, converting D-sedoheptulose 7-phosphate into D-Glycero-D-Mannopyranose-7-Phosphate .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of D-Glycero-D-Mannopyranose-7-Phosphate include enzymes like phosphoheptose isomerase, cofactors such as magnesium ions, and substrates like D-sedoheptulose 7-phosphate . The reactions typically occur under mild conditions, including neutral pH and moderate temperatures.
Major Products: The major product formed from the isomerization reaction is D-Glycero-D-Mannopyranose-7-Phosphate itself. Further reactions, such as phosphorylation, can lead to the formation of other phosphorylated derivatives, which play crucial roles in various biosynthetic pathways .
Wissenschaftliche Forschungsanwendungen
D-Glycero-D-Mannopyranose-7-Phosphate has several scientific research applications, particularly in the fields of microbiology, biochemistry, and immunology. It is a key intermediate in the biosynthesis of lipopolysaccharides, which are vital for the structural integrity and virulence of Gram-negative bacteria . Researchers study this compound to understand bacterial pathogenesis and develop novel antibiotics targeting the lipopolysaccharide biosynthesis pathway .
In immunology, D-Glycero-D-Mannopyranose-7-Phosphate and its derivatives are investigated for their potential as immune modulators. These compounds can trigger inflammatory responses, making them valuable tools for studying immune signaling pathways and developing therapeutic agents .
Wirkmechanismus
The mechanism of action of D-Glycero-D-Mannopyranose-7-Phosphate involves its role as an intermediate in the biosynthesis of lipopolysaccharides. The compound is produced through the isomerization of D-sedoheptulose 7-phosphate by phosphoheptose isomerase . It then undergoes further enzymatic modifications to form complex lipopolysaccharide structures, which are essential for bacterial cell wall integrity and function .
Vergleich Mit ähnlichen Verbindungen
D-Glycero-D-Mannopyranose-7-Phosphate is similar to other phosphorylated sugars, such as D-Glycero-D-Manno-Heptose-1-Phosphate and D-Glycero-D-Manno-Heptose-1,7-Bisphosphate . These compounds share structural similarities and participate in related biosynthetic pathways. D-Glycero-D-Mannopyranose-7-Phosphate is unique in its specific role in the early steps of lipopolysaccharide biosynthesis, making it a critical target for studying bacterial virulence and developing antimicrobial strategies .
List of Similar Compounds:- D-Glycero-D-Manno-Heptose-1-Phosphate
- D-Glycero-D-Manno-Heptose-1,7-Bisphosphate
- D-Sedoheptulose 7-Phosphate
Eigenschaften
Molekularformel |
C7H15O10P |
|---|---|
Molekulargewicht |
290.16 g/mol |
IUPAC-Name |
[(2R)-2-hydroxy-2-[(2R,3S,4S,5S,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]ethyl] dihydrogen phosphate |
InChI |
InChI=1S/C7H15O10P/c8-2(1-16-18(13,14)15)6-4(10)3(9)5(11)7(12)17-6/h2-12H,1H2,(H2,13,14,15)/t2-,3+,4+,5+,6-,7+/m1/s1 |
InChI-Schlüssel |
SDADNVAZGVDAIM-QTNLNCNHSA-N |
Isomerische SMILES |
C([C@H]([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O)O)O)O)O)OP(=O)(O)O |
Kanonische SMILES |
C(C(C1C(C(C(C(O1)O)O)O)O)O)OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




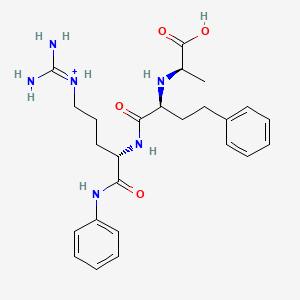
![N-[4-(2-{2-[3-(2-Bromo-acetylamino)-propionylamino]-3-hydroxy-propionylamino}-ethyl)-phenyl]-oxalamic acid](/img/structure/B10777940.png)
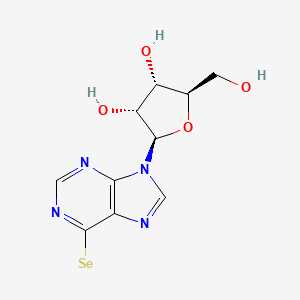
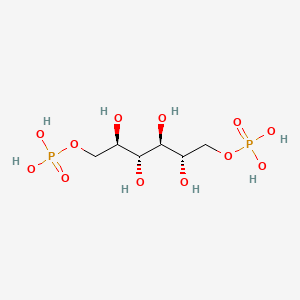
![4-{(Z)-[2-[3-(Methylsulfanyl)Propanoyl]-5-Oxo-1-(2-Oxoethyl)-1,5-Dihydro-4h-Imidazol-4-Ylidene]Methyl}Benzenolate](/img/structure/B10777971.png)
![[4R-(4alpha,5alpha,6alpha,7alpha)]-3,3'-{{Tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl]bis(methylene)]bis[N-1H-benzimidazol-2-ylbenzamide]](/img/structure/B10777972.png)
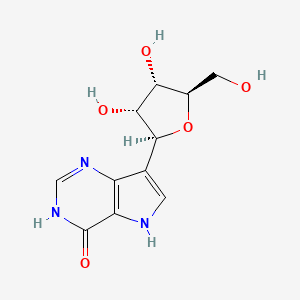
![(2R,3R,4R)-1-[(2S,3S)-2,4-dihydroxy-3-(trioxido-lambda4-sulfanyl)oxybutyl]-2-(hydroxymethyl)pyrrolidine-3,4-diol](/img/structure/B10777978.png)
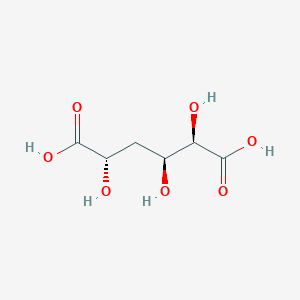
![3-[(1Z,4Z,8E,9Z,13R,14Z)-18-(2-carboxyethyl)-13-ethenyl-8-(hydroxymethylidene)-3,7,12,17-tetramethyl-13H-porphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;iron(4+)](/img/structure/B10777982.png)
![[(E,3R,4S,5R,9R,10R)-11-[(10S,16R,20R,21S,22R)-16-hydroxy-22-methoxy-10,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-1-[hydroxymethyl(methyl)amino]-10-methoxy-3,5,9-trimethyl-6-oxoundec-1-en-4-yl] acetate](/img/structure/B10777983.png)
![2-(4-Amino-5,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-18,32,35,37,48-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B10777989.png)
